3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-7-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,6-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHISRJWGDOZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520806-99-8 | |
| Record name | 1-(3,4-dihydro-1H-2-benzopyran-7-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine, also known as chroman-1-amine, is a compound belonging to the benzopyran family. This compound has garnered attention due to its unique structural features, which include a fused benzene and pyran ring system. These characteristics suggest potential applications in pharmaceuticals and materials science. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be represented as follows:
This compound features a methanamine group at the 1-position and a dihydro configuration at the 3 and 4 positions, influencing its reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, it has shown effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains indicate significant antibacterial activity.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Pseudomonas aeruginosa | 50.0 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
2. Antioxidant Activity
The antioxidant properties of this compound have been explored through various assays. The compound exhibited a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. It has been shown to inhibit neuronal apoptosis in vitro, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound is believed to be mediated through several mechanisms:
1. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes.
2. Receptor Modulation
Interaction studies have indicated that this compound binds to various receptors in the central nervous system, potentially modulating neurotransmitter release and contributing to its neuroprotective effects.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. This suggests its potential as a therapeutic agent for neurodegenerative disorders.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine is , and it features a fused benzene and pyran ring structure. This unique configuration contributes to its reactivity and biological properties, making it a valuable compound in research and development.
Medicinal Chemistry Applications
Pharmacological Potential:
this compound has been studied for its potential therapeutic effects. Its structural similarity to known pharmacologically active compounds suggests it may exhibit various biological activities:
- Antioxidant Activity: Research indicates that compounds with similar structures can modulate oxidative stress, which is linked to various diseases .
- Neuroprotective Effects: The compound's potential in targeting neurological disorders is under investigation, particularly in the context of neurodegenerative diseases .
Case Study:
A study explored the effects of derivatives of 3,4-Dihydro-1H-2-benzopyran on neuronal cell lines. Results showed that these compounds could enhance cell viability under oxidative stress conditions, suggesting their utility in neuroprotection .
Organic Synthesis
Building Block for Complex Molecules:
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its amine group allows for various substitution reactions, facilitating the creation of diverse derivatives.
Synthesis Methods:
Several synthetic routes have been developed to produce this compound efficiently. These include:
- Condensation Reactions: Utilizing aldehydes and ketones to form the benzopyran structure.
- Reduction Reactions: Converting precursors into the dihydro form through catalytic hydrogenation.
Materials Science Applications
Polymer Chemistry:
Due to its unique chemical structure, this compound can be incorporated into polymer matrices to enhance their properties. Research shows that adding this compound can improve thermal stability and mechanical strength in polymer composites .
Case Study:
A recent investigation demonstrated that incorporating 3,4-Dihydro-1H-2-benzopyran derivatives into epoxy resins significantly enhanced their thermal properties compared to standard formulations .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2H-Chromen-3-carboxylic acid | Benzopyran derivative | Known for anti-inflammatory effects |
| Atovaquone | Quinone derivative | Antiparasitic activity |
| Coumarin | Simple benzopyran | Anticoagulant properties |
| 3-Hydroxyflavone | Flavonoid | Antioxidant and anticancer properties |
| 3,4-Dihydro-1H-2-benzopyran-7-methanamine | Benzopyran derivative | Potential neuroprotective and antioxidant effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-Dihydro-1H-2-benzopyran-7-ylmethanamine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of precursor amines under controlled temperatures (e.g., 60–80°C) and acidic or basic conditions. For example, benzopyran derivatives are often synthesized via Friedel-Crafts alkylation followed by reductive amination . Purification requires chromatographic techniques (e.g., silica gel column chromatography or HPLC) to isolate the target compound from byproducts. Purity validation via NMR (e.g., ¹H/¹³C) and LC-MS is critical, with ≥98% purity recommended for biological assays .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, though it may require high-quality single crystals. Alternative methods include:
- NMR Spectroscopy : Key signals include aromatic protons (δ 6.5–7.5 ppm) and methylene groups (δ 2.5–3.5 ppm) in the dihydrobenzopyran ring .
- Mass Spectrometry : ESI-MS in positive ion mode can confirm molecular weight (e.g., [M+H]⁺ at m/z 178.1) .
Q. What solvent systems are suitable for handling this compound in vitro?
- Methodological Answer : The compound exhibits limited aqueous solubility but dissolves well in polar aprotic solvents (e.g., DMSO, ethanol). For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffered media (≤0.1% DMSO final concentration). Stability studies under varying pH (4–9) and temperature (-20°C to 25°C) are recommended to ensure integrity during storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target engagement?
- Methodological Answer : SAR requires systematic modifications:
- Core Scaffold : Introduce substituents (e.g., halogens, methyl groups) at positions 3, 4, or 7 to assess steric/electronic effects on receptor binding .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict interactions with targets like GPCRs or monoamine transporters .
- In Vitro Validation : Pair synthetic analogs with functional assays (e.g., cAMP accumulation for GPCR activity) to correlate structural changes with potency .
Q. What strategies resolve contradictory data on the compound’s biological activity across different assay systems?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell type, incubation time). To reconcile
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across assays (e.g., radioligand binding vs. cell-based luciferase) .
- Off-Target Profiling : Screen against panels of receptors/enzymes (e.g., CEREP panels) to identify confounding interactions .
- Metabolite Analysis : Use LC-MS/MS to detect in situ degradation products that may influence activity .
Q. What enzymatic or cellular pathways are most likely modulated by this compound?
- Methodological Answer : Preliminary data suggest affinity for serotonin (5-HT) and dopamine transporters due to structural similarity to tricyclic antidepressants. Experimental approaches include:
- Radioligand Displacement Assays : Use ³H-paroxetine (5-HT transporter) or ³H-WIN35428 (dopamine transporter) to quantify inhibition .
- Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cell lines (e.g., SH-SY5Y) to assess receptor-mediated signaling .
- Transcriptomics : RNA-seq of treated cells can reveal pathway enrichment (e.g., MAPK, neurotrophin signaling) .
Data Analysis and Validation
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Methodological Answer : Implement quality control (QC) protocols:
- HPLC Purity Checks : Compare retention times and peak areas across batches .
- Elemental Analysis : Verify C, H, N content (±0.4% theoretical) to confirm consistency .
- Biological Replicates : Test each batch in triplicate across assays to ensure reproducibility .
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Use ADMET prediction software (e.g., SwissADME, pkCSM) to estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
